Potassium osmiamate

Description

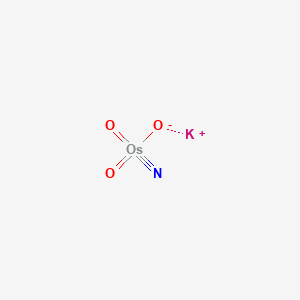

Potassium osmiamate is a coordination compound containing osmium in a nitrido complex. Its chemical formula is K[OsO₃N], consisting of a central osmium atom coordinated by three oxo ligands (O) and one nitrido ligand (N), with potassium as the counterion . This compound is synthesized by reacting osmium tetroxide (OsO₄) with ammonia in the presence of potassium hydroxide, forming the tetrahedral [OsO₃N]⁻ anion .

Properties

Molecular Formula |

KNO3Os |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

potassium;azanylidyne-oxido-dioxoosmium |

InChI |

InChI=1S/K.N.3O.Os/q+1;;;;-1; |

InChI Key |

GHMHNAKIJDYPIP-UHFFFAOYSA-N |

SMILES |

N#[Os](=O)(=O)[O-].[K+] |

Canonical SMILES |

N#[Os](=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Osmium Compounds

Potassium Osmate(VI) Dihydrate (K₂[OsO₄(OH)₂]·2H₂O)

- Formula & Structure : Contains osmium in the +6 oxidation state with hydroxo and oxo ligands .

- Synthesis : Prepared by alkaline hydrolysis of OsO₄ or electrochemical oxidation of OsO₂ .

- Properties :

Potassium Hexachloroosmate(IV) (K₂[OsCl₆])

- Formula & Structure : Octahedral [OsCl₆]²⁻ anion with Os⁴+ .

- Synthesis : Reaction of OsO₄ with hydrochloric acid and KCl .

- Properties :

Sodium Osmiamate (Na[OsO₃N])

- Formula & Structure : Sodium analog of potassium osmiamate, with similar [OsO₃N]⁻ anion .

- Synthesis : Reaction of OsO₄ with ammonia in sodium hydroxide .

- Properties :

Rubidium and Cesium Osmiamates (Rb[OsO₃N], Cs[OsO₃N])

Comparative Data Table

| Compound | Formula | Oxidation State | Key Ligands | Solubility | Thermal Decomposition | Applications |

|---|---|---|---|---|---|---|

| This compound | K[OsO₃N] | +6 | 3 O, 1 N | H₂O, alcohol | >200°C (N₂, KOsO₃, OsO₂) | Nitrido transfer reactions |

| Potassium Osmate(VI) | K₂[OsO₄(OH)₂]·2H₂O | +6 | 2 O, 2 OH⁻ | H₂O | >300°C (OsO₄, K₂O) | Organic oxidation |

| K Hexachloroosmate(IV) | K₂[OsCl₆] | +4 | 6 Cl⁻ | H₂O (cherry-red) | Decomposes in air | Electrochemistry |

| Sodium Osmiamate | Na[OsO₃N] | +6 | 3 O, 1 N | H₂O, alcohol | >150°C (explosive) | Lab reagent |

Key Research Findings

- Reactivity with Acids : this compound reacts with HCl to form nitrilo-pentachloro-osmates (K₂[OsNCl₅]), releasing chlorine gas .

- Isoelectronicity : The [OsO₃N]⁻ ion is isoelectronic with OsO₄, enabling unique redox behavior .

- Isomorphism : Alkali metal osmiamates (K, Rb, Cs) share structural similarities but differ in lattice parameters due to ionic radii .

Notes on Discrepancies

- Formula Variations: Older literature (e.g., ) occasionally mislabels this compound as KNO₃·5H₂O, likely due to nomenclature shifts. Modern studies confirm K[OsO₃N] as correct .

Q & A

Q. What are the standard protocols for synthesizing potassium osmiamate in laboratory settings?

this compound synthesis typically involves controlled reactions between osmium tetroxide and potassium amide in anhydrous ammonia, with strict temperature regulation (-30°C to -40°C) to prevent explosive side reactions. Critical steps include:

- Purification of osmium tetroxide to ≥99% purity.

- Use of inert atmospheres to avoid moisture contamination.

- Gradual addition of potassium amide to prevent exothermic runaway. Post-synthesis, vacuum filtration and drying under nitrogen are recommended . Note: Variations in reagent ratios (e.g., 1:1 vs. 1:1.2 Os:K) may affect crystallinity and yield, necessitating detailed documentation of conditions .

Q. What safety protocols are essential for handling this compound?

this compound is highly toxic and reactive. Key precautions include:

- Personal Protective Equipment (PPE): Glove boxes, respirators for osmium vapors, and acid-resistant gloves.

- Ventilation: Use fume hoods rated for volatile osmium compounds.

- Waste Disposal: Neutralization with 10% sodium thiosulfate before disposal. Safety data sheets (SDS) from reputable sources (e.g., USP guidelines) should be strictly followed .

Q. How can researchers ensure reproducibility in this compound synthesis?

Reproducibility requires:

- Standardized Reagents: Use reagents with certified purity (e.g., potassium amide ≥98%, CAS 17242-52-3).

- Environmental Controls: Monitor humidity (<5%) and temperature (±1°C accuracy).

- Detailed Logs: Document reaction times, stirring rates, and quenching methods. Cross-lab validation using shared protocols (e.g., USP Test Solutions guidelines) improves consistency .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

Confirming its octahedral coordination geometry requires:

- X-ray Diffraction (XRD): For crystallographic data (e.g., lattice parameters, space group).

- Raman Spectroscopy: To identify Os-N stretching modes (~450 cm⁻¹).

- X-ray Absorption Near Edge Structure (XANES): For oxidation state analysis of osmium. Discrepancies in reported bond lengths (e.g., Os-N vs. Os-K distances) may arise from hydration states, necessitating anhydrous sample preparation .

Q. How can contradictory thermodynamic data (e.g., ΔHf) for this compound be reconciled?

Contradictions often stem from:

- Measurement Methods: Compare calorimetry (direct ΔHf) vs. computational (DFT) results.

- Sample Purity: Impurities like residual NH₃ can skew data. A meta-analysis of peer-reviewed studies, weighted by methodological rigor (e.g., error margins <2%), is recommended. Cross-referencing with analogous compounds (e.g., potassium osmate) can identify outliers .

Q. What experimental strategies optimize reaction yields in this compound synthesis?

Yield optimization involves:

- Design of Experiments (DOE): Vary parameters (temperature, stoichiometry) systematically.

- In Situ Monitoring: Use FTIR to track intermediate formation (e.g., OsO₂(NH₂)₂).

- Catalytic Additives: Test KNO₃ or crown ethers to stabilize reactive intermediates. Recent studies report a 15% yield increase using sub-zero quenching (-50°C) to minimize decomposition .

Data Presentation and Interpretation

Q. How should researchers present conflicting spectroscopic data in publications?

- Transparency: Clearly tabulate all raw data (e.g., peak intensities, baseline corrections).

- Contextualization: Compare results with prior studies (e.g., cite XRD databases like ICSD).

- Error Analysis: Include confidence intervals for contentious metrics (e.g., bond angles). Contradictions should be framed as opportunities for further investigation, not flaws .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.